![molecular formula C19H20N2O4S2 B2856746 4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 2097858-07-4](/img/structure/B2856746.png)
4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the benzamide group with the furan and thiophene-substituted ethyl group, possibly through a condensation reaction. The dimethylsulfamoyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (furan and thiophene), an amide group, and a sulfamoyl group. These groups could engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could participate in various chemical reactions. For example, the amide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and sulfamoyl groups could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The crystal structure of a similar compound, highlighting the importance of spectral analysis and X-ray diffraction studies for understanding molecular configurations and interactions, was described by Sharma et al. (2016). This study emphasizes the role of hydrogen bonds and π···π interactions in stabilizing crystal structures (Sharma et al., 2016).
Antimicrobial and Antiviral Applications
- Popiołek et al. (2016) designed and synthesized a new series of furan/thiophene-1,3-benzothiazin-4-one hybrids, demonstrating significant in vitro antimicrobial activity against various bacteria and yeasts. This research showcases the potential of furan and thiophene derivatives in developing new antimicrobial agents (Popiołek et al., 2016).
- Yongshi et al. (2017) reported on furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses, highlighting the role of structural motifs in antiviral activity. The study provides insights into the design of antiviral agents using furan and thiophene derivatives (Yongshi et al., 2017).
Photophysical and Electrochemical Properties
- The effect of five-membered heteroaromatic linkers on the performance of phenothiazine-based dye-sensitized solar cells was investigated by Kim et al. (2011), demonstrating the impact of conjugated linkers (furan, thiophene) on solar energy conversion efficiency. This research indicates the potential of these structural motifs in enhancing the efficiency of solar cells (Kim et al., 2011).
Anticonvulsant Activity
- Lambert et al. (1995) synthesized and evaluated two new ameltolide analogues, demonstrating superior efficacy in the maximal electroshock seizure test compared to phenytoin. This study illustrates the potential of benzamide derivatives in the development of anticonvulsant drugs (Lambert et al., 1995).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-21(2)27(23,24)15-9-7-14(8-10-15)19(22)20-13-16(17-5-3-11-25-17)18-6-4-12-26-18/h3-12,16H,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDREJZUXMPUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

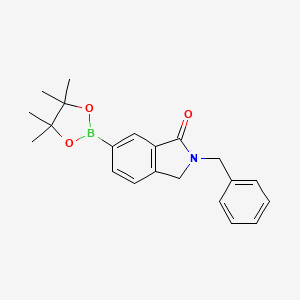
![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2856665.png)
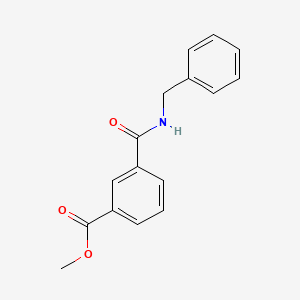
![Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate](/img/structure/B2856668.png)
![1-(benzo[d]isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide](/img/structure/B2856670.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-phenyloxamide](/img/structure/B2856671.png)

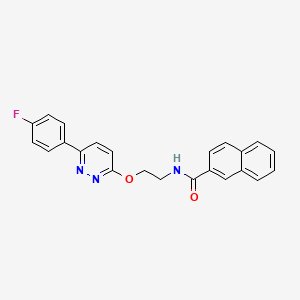
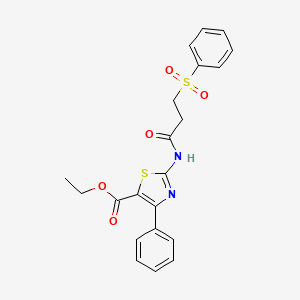
![N-Butan-2-yl-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2856679.png)
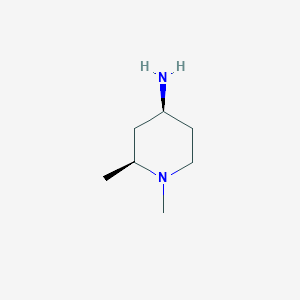

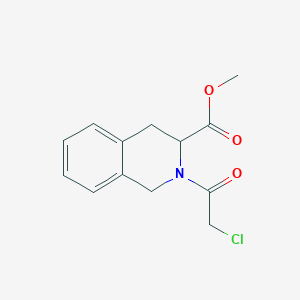
![4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2856684.png)